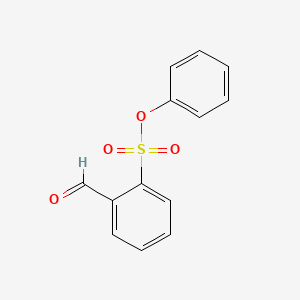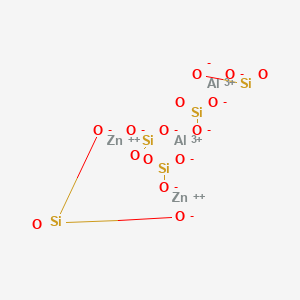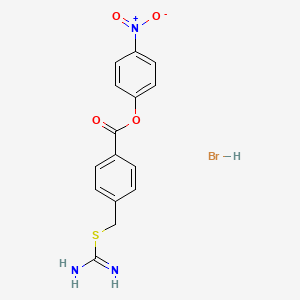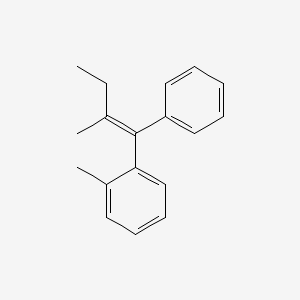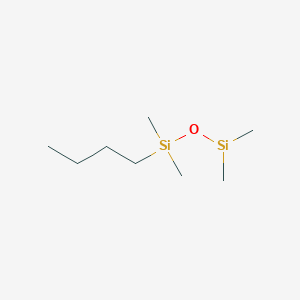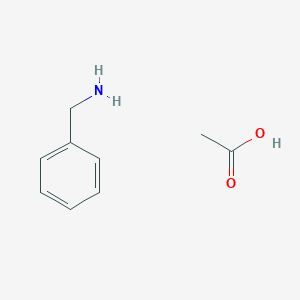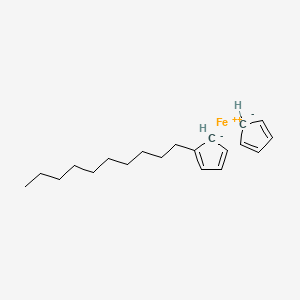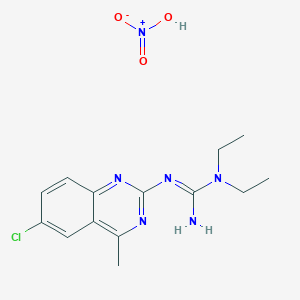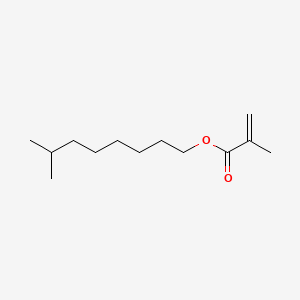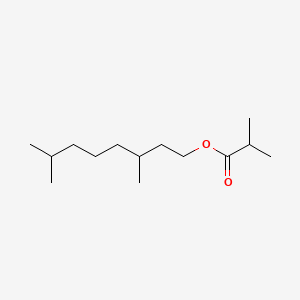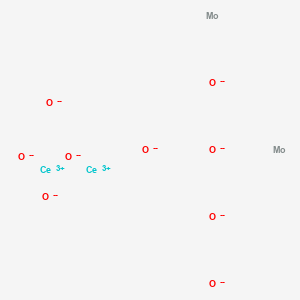
Cerium molybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium molybdate, with the chemical formula Ce₂(MoO₄)₃, is an important inorganic compound that has garnered significant attention due to its unique properties and wide range of applications. It is a yellow inorganic material of the scheelite type with a monoclinic crystalline structure . This compound is known for its photoluminescent and photonics properties, making it a valuable material in various scientific and industrial fields .
Preparation Methods
Cerium molybdate can be synthesized using several methods, each with specific reaction conditions and parameters:
Solvothermal Method: This method involves the reaction of cerium and molybdate ions in a solvent under high temperature and pressure.
Microemulsion Method: In this method, this compound nanoparticles are prepared using water-in-oil microemulsions with surfactants like cetyltrimethylammonium bromide and Triton X-100.
Hydrothermal Process: This involves the reaction of cerium and molybdate ions in an aqueous solution under high temperature and pressure.
Chemical Reactions Analysis
Cerium molybdate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound exhibits redox activity, which is essential for its catalytic properties.
Photocatalytic Reactions: this compound has high photocatalytic activity in both UV and visible spectra.
Substitution Reactions: This compound can participate in substitution reactions where cerium or molybdate ions are replaced by other metal ions, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include cerium nitrate, ammonium molybdate, and various surfactants. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cerium molybdate has a wide range of applications in scientific research, including:
Photocatalysis: Due to its high photocatalytic activity, this compound is used in the degradation of organic pollutants and dyes in wastewater treatment.
Corrosion Protection: This compound nanowires are used for active corrosion protection of aluminum alloys.
Biomedical Applications: This compound has shown potential antiviral activity against bacteriophages and SARS-CoV-2, making it a promising material for biomedical applications.
Material Science: It is used in the production of inorganic pigments, resins, paper, thin films, and paints.
Mechanism of Action
The mechanism by which cerium molybdate exerts its effects is primarily based on its redox activity and photocatalytic properties. The compound can generate reactive oxygen species (ROS) under light irradiation, which can degrade organic pollutants and kill microorganisms . In catalysis, this compound’s redox activity helps stabilize catalytically optimal oxidation states of other multivalent elements, enhancing the overall catalytic performance .
Comparison with Similar Compounds
Cerium molybdate can be compared with other metal molybdates, such as:
Bismuth Molybdate: Used in selective oxidation and ammoxidation reactions.
Cobalt Molybdate: Known for its specific catalytic activities in dehydrogenation, cracking, and hydrodesulphurization.
Zinc Molybdate: Used in photoluminescence and humidity sensors.
This compound stands out due to its unique combination of photoluminescent properties, high photocatalytic activity, and redox behavior, making it a versatile material for various applications.
Properties
CAS No. |
53986-44-0 |
|---|---|
Molecular Formula |
Ce2Mo2O9-12 |
Molecular Weight |
616.1 g/mol |
IUPAC Name |
cerium(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Ce.2Mo.9O/q2*+3;;;9*-2 |
InChI Key |
ZUCSFDYOMKUZOX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Ce+3].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


